3-Biphenyl-4-ylprop-2-YN-1-OL
Overview
Description
3-Biphenyl-4-ylprop-2-YN-1-OL, also known as 3-[1,1’-biphenyl]-4-yl-prop-2-yn-1-ol, is a chemical compound used for industrial and scientific research . It has a molecular formula of C15H12O .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the sources retrieved. It is known that the compound has a molecular weight of 208.26 . More detailed information might be available in specialized chemical databases or scientific literature.Scientific Research Applications
Liquid Crystalline and Light Emitting Properties : Biphenyl-containing 1-alkynes, such as 3-Biphenyl-4-ylprop-2-YN-1-OL, have been synthesized to study their mesomorphism and photoluminescence behaviors. These compounds exhibit unique properties like enantiotropic crystal and mesophases, making them of interest for applications in liquid crystalline and light-emitting materials (Lam et al., 2002).
Merocyanine Dyes Synthesis : Another application involves the synthesis of merocyanine dyes through the reaction of 1,1-diarylprop-2-yn-1-ols with cyclohexane-1,3-diones. These dyes, derived from the likes of this compound, demonstrate significant spectroscopic properties, making them useful for various dye applications (Gabbutt et al., 2001).
Catalysis in Asymmetric Synthesis : The compound has been explored as a derivative in new chiral organocatalysts for asymmetric Michael addition, highlighting its potential in catalyzing significant chemical reactions with good yield and excellent enantioselectivities (Yan-fang, 2008).
Pharmaceutical Applications : Biphenyl-based compounds, including derivatives of this compound, are clinically important for treating conditions like hypertension and inflammation. Their synthesis and properties have been studied, revealing potential pharmaceutical uses (Kwong et al., 2017).
Synthesis of Benzothiophene Derivatives : This compound has been used in the development of novel methods for synthesizing benzothiophene derivatives, which are valuable in various chemical industries (Gabriele et al., 2011).
Antimicrobial and Anti-Inflammatory Activities : The compound is part of diorganotin(IV) complexes studied for their antimicrobial and anti-inflammatory activities, indicating its potential in medical and biological applications (Devi et al., 2019).
Safety and Hazards
The safety data sheet for 3-Biphenyl-4-ylprop-2-YN-1-OL suggests that it should be handled in a well-ventilated place and contact with skin and eyes should be avoided . In case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with the skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water .
properties
IUPAC Name |
3-(4-phenylphenyl)prop-2-yn-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O/c16-12-4-5-13-8-10-15(11-9-13)14-6-2-1-3-7-14/h1-3,6-11,16H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMSVPQJJHFFDTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C#CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70624717 | |
Record name | 3-([1,1'-Biphenyl]-4-yl)prop-2-yn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70624717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
210885-00-0 | |
Record name | 3-([1,1'-Biphenyl]-4-yl)prop-2-yn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70624717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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